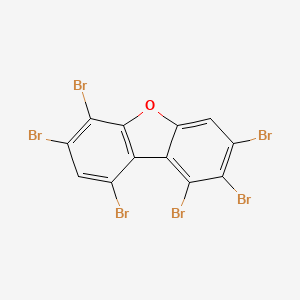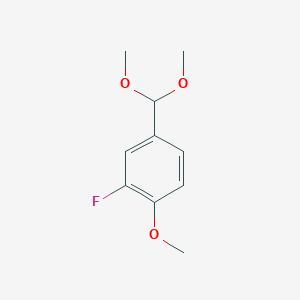
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- is a complex organic compound with the molecular formula C11H9Cl2NO2S2. This compound is characterized by the presence of a thiophene ring, sulfonamide group, and nitro group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- typically involves multiple steps, including the introduction of the sulfonamide group, chlorination, and nitration. One common method involves the reaction of 5-chloro-2-thiophenesulfonamide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Substitution: Sodium hydroxide or potassium carbonate can act as bases in substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Substitution: Formation of various substituted thiophenesulfonamides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The nitro group may also play a role in generating reactive oxygen species, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide
- 5-Chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide
- 5-Chloro-N-(4-isopropylphenyl)-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
CAS No. |
646039-99-8 |
|---|---|
Molecular Formula |
C11H8Cl2N2O4S2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H8Cl2N2O4S2/c1-14(8-4-2-7(12)3-5-8)21(18,19)10-6-9(15(16)17)11(13)20-10/h2-6H,1H3 |
InChI Key |
PRUNUGBCAWHOIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)
![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)








![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
